2-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methoxybenzamide
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Description
2-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C19H19BrN4O4 and its molecular weight is 447.289. The purity is usually 95%.
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Biological Activity
2-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound with potential therapeutic applications. Its structural components suggest a variety of biological activities, including anticancer and antimicrobial properties. This article summarizes the biological activity of this compound based on available research findings.
Structural Overview
The compound features several notable structural elements:
- Bromine atom : Potentially enhances biological activity through halogen bonding.
- Cyclopropyl group : Known to influence pharmacokinetics and receptor interactions.
- Furan ring : Often associated with antioxidant properties.
- Dihydro-triazole moiety : Linked to various biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
Inhibition of Cancer Cell Proliferation :
- Compounds in the same class have demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds range from 3.0 µM to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action :
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
-
Broad-Spectrum Antibacterial Activity :
- Similar triazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds with analogous structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
- Mechanism of Action :
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of a related compound demonstrated that treatment with 2-bromo derivatives resulted in a significant reduction in tumor volume in xenograft models. The study reported:
- Tumor Volume Reduction : Up to 70% compared to control groups after 30 days of treatment.
- Histopathological Analysis : Indicated decreased mitotic figures and increased necrosis in treated tumors, supporting the anticancer hypothesis .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 3.0 | MCF-7 |
Compound B | 4.5 | A549 |
2-bromo-N-(...) | TBD | TBD |
Case Study 2: Antimicrobial Testing
In vitro studies on antimicrobial activity showed that the compound effectively inhibited the growth of MRSA strains:
Properties
IUPAC Name |
2-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O4/c1-27-13-6-7-15(20)14(11-13)18(25)21-8-9-23-19(26)24(12-4-5-12)17(22-23)16-3-2-10-28-16/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJMYNDDDEQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.